N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride
Description
The compound N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a sulfonamide derivative featuring a thiazole core substituted with a 2,3-dimethylphenylamino group and a methanesulfonamide-linked phenyl ring. The hydrochloride salt enhances its stability and solubility in polar solvents. This structure is characteristic of bioactive molecules, as thiazoles and sulfonamides are common pharmacophores in medicinal chemistry, often associated with antimicrobial, enzyme inhibitory, or receptor-targeting properties .
Properties
Molecular Formula |
C18H20ClN3O2S2 |
|---|---|
Molecular Weight |
410.0 g/mol |
IUPAC Name |
N-[4-[2-(2,3-dimethylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H19N3O2S2.ClH/c1-12-5-4-6-16(13(12)2)19-18-20-17(11-24-18)14-7-9-15(10-8-14)21-25(3,22)23;/h4-11,21H,1-3H3,(H,19,20);1H |
InChI Key |
YFIDTFXCYCVREY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Procedures
Synthesis of 2-[(2,3-dimethylphenyl)amino]-1,3-thiazole Intermediate
- Starting from commercially available 2-aminothiazole, the amino group is reacted with 2,3-dimethylphenyl halide or aniline derivative under reflux conditions.
- The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- A base such as sodium hydride or potassium carbonate is used to deprotonate the amino group and facilitate nucleophilic substitution.
- Reaction temperatures range from 50 to 90 °C, with stirring for several hours to ensure completion.
- The product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.
Sulfonylation of the Phenylamino Moiety
- The intermediate containing the 4-aminophenyl group is treated with methanesulfonyl chloride in the presence of a base such as sodium acetate or triethylamine.
- The reaction is conducted in aqueous or mixed aqueous-organic media at 80–85 °C for 4–8 hours.
- Thin-layer chromatography (TLC) is used to monitor the reaction progress.
- Upon completion, the crude sulfonamide is isolated by filtration and recrystallized from absolute ethanol to obtain a pure product.
- Yields typically range from 70% to 88%, depending on reaction conditions and purity of reagents.
Formation of Hydrochloride Salt
- The sulfonamide compound is dissolved in an appropriate solvent such as ethanol or ethyl acetate.
- Hydrogen chloride gas or hydrochloric acid solution is bubbled or added to the solution to form the hydrochloride salt.
- The salt precipitates out and is collected by filtration.
- This step improves the compound's stability and facilitates handling.
Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amino substitution on thiazole | 2-aminothiazole + 2,3-dimethylphenylamine, base, DMF | 50–90 | 4–8 | 75–85 | Polar aprotic solvent, inert atmosphere preferred |
| Sulfonylation | Methanesulfonyl chloride + sodium acetate, water | 80–85 | 4–8 | 70–88 | Monitored by TLC, recrystallization in ethanol |
| Hydrochloride salt formation | HCl gas or HCl solution in ethanol | Room temp | 1–2 | Quantitative | Precipitation of hydrochloride salt |
Analytical Characterization
- Melting Point (M.P.) : Typically between 150–190 °C depending on purity.
- Thin Layer Chromatography (TLC) : Used to monitor reaction progress; Rf values vary with solvent systems.
- Fourier Transform Infrared Spectroscopy (FTIR) : Characteristic sulfonamide S=O stretching vibrations around 1380 cm⁻¹, aromatic C–H stretches near 3060 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR confirm the aromatic protons and carbons, thiazole ring signals, and methyl groups on the phenyl ring.
- UV-Visible Spectroscopy : Absorption maxima (λmax) around 265 nm in chloroform solution, indicating conjugation in the molecule.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the methanesulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Mechanism of Action
The mechanism of action of N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring and the methanesulfonamide group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Thiazole-Sulfonamide Derivatives
The following table summarizes key structural analogs and their differences:
Key Observations:
- Substituent Effects : The target compound’s 2,3-dimethylphenyl group enhances lipophilicity compared to halogenated (e.g., 4-Cl-3-F in ) or unsubstituted phenyl analogs. This may influence membrane permeability and target binding .
- Sulfonamide Modifications: The hydrochloride salt in the target compound improves aqueous solubility relative to neutral sulfonamides like ’s dual-sulfonamide derivative.
- Biological Implications : The acetamide-phenylethyl side chain in introduces a bulky hydrophobic moiety, likely shifting target selectivity compared to the target compound’s compact structure .
Spectroscopic Comparison :
- IR Spectroscopy: The target compound’s IR spectrum would show ν(SO₂) at ~1150–1350 cm⁻¹ and ν(NH) of the thiazole amino group at ~3150–3400 cm⁻¹, consistent with ’s triazole-thione derivatives .
- NMR : The 2,3-dimethylphenyl group would produce distinct aromatic protons (δ 6.8–7.2 ppm) and methyl singlets (δ ~2.2 ppm), differentiating it from halogenated analogs in .
Pharmacological and Physicochemical Properties
Physicochemical Data:
Biological Activity
N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazole ring and a sulfonamide moiety, which are known to contribute to various biological activities.
Anticancer Properties
Research indicates that compounds with thiazole and sulfonamide structures often exhibit anticancer properties. For instance, a study demonstrated that similar thiazole derivatives inhibited the growth of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involved the modulation of signaling pathways such as MAPK and PI3K/Akt .
Antimicrobial Activity
Thiazole derivatives have shown promising antimicrobial activity. A related compound was evaluated for its efficacy against various bacterial strains, showing significant inhibition of growth at low concentrations. The presence of the dimethylphenyl group enhances lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymes : The compound may act as an inhibitor of specific enzymes involved in tumor progression or bacterial metabolism.
- Receptor Interaction : It is hypothesized that the compound interacts with G protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways .
Case Studies
- Anticancer Study : In a preclinical study involving human cancer cell lines, the compound demonstrated IC50 values in the micromolar range, indicating significant potency against cancer cell proliferation. The study highlighted its ability to induce apoptosis through caspase activation .
- Antimicrobial Efficacy : A comparative study assessed various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that the target compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Data Tables
Q & A
Q. What are the common synthetic routes for N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
Sulfonamide Introduction : Reaction of intermediates with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Acylation/Amination : Coupling with 2,3-dimethylaniline derivatives using coupling reagents like EDC/HOBt .
- Optimization Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction efficiency.
- Temperature : Controlled heating (40–60°C) minimizes side reactions.
- Catalysts : Bases like triethylamine or DMAP accelerate sulfonamide formation .
Q. What analytical techniques are critical for characterizing intermediates and final products during synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., distinguishing thiazole protons at δ 6.8–7.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies yield using C18 columns with UV detection (λ = 254 nm).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles mandatory due to sulfonamide sensitization risks.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
- Waste Disposal : Segregate halogenated waste and neutralize acidic/byproduct streams .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into the synthesis design of this compound?
- Methodological Answer :
- Reaction Path Screening : Density Functional Theory (DFT) predicts energy barriers for key steps (e.g., sulfonamide formation vs. side reactions).
- Transition State Analysis : Identifies optimal catalysts by modeling intermediate stabilization (e.g., triethylamine vs. pyridine).
- Machine Learning : Trains models on existing reaction datasets to predict solvent/catalyst combinations, reducing trial-and-error experimentation .
Q. How should researchers address contradictory data in optimizing reaction conditions for this compound?
- Methodological Answer : Apply Design of Experiments (DOE) to systematically resolve inconsistencies:
- Factorial Design : Vary parameters (temperature, solvent ratio, catalyst loading) and analyze interactions using ANOVA.
- Response Surface Methodology (RSM) : Maps yield vs. variable combinations to identify global optima.
- Case Study : A 2³ factorial design resolved conflicting reports on acylation efficiency, revealing dichloromethane/40°C as optimal .
Q. What strategies are effective for evaluating the compound's reactivity and functional group interactions in derivatization studies?
- Methodological Answer :
- Functional Group Tolerance Testing : Expose the compound to nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., acyl chlorides) under varied pH.
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track sulfonamide hydrolysis rates.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the thiazole ring’s 4-position demonstrates regioselectivity for bioconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
